Protein kinase inhibitor 9
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H22N4O2 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
4-[4-amino-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-one |
InChI |
InChI=1S/C24H22N4O2/c25-23-22-21(16-6-12-20(13-7-16)30-19-4-2-1-3-5-19)14-28(24(22)27-15-26-23)17-8-10-18(29)11-9-17/h1-7,12-15,17H,8-11H2,(H2,25,26,27) |
InChIキー |
LZXRKNFGAZGMRP-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Protein Kinase Inhibitor 9: A Technical Guide to Target Kinase Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the target kinase profile and selectivity of the representative pyridinyl imidazole (B134444) compound, SB 203580, hereafter referred to as "Protein Kinase Inhibitor 9." This compound is a potent, cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[3][4] Understanding the precise interactions of this inhibitor with its intended targets and potential off-targets is crucial for the interpretation of experimental results and for the development of more specific and effective kinase-targeted therapies.
Target Kinase Profile and Selectivity
This compound (SB 203580) is a selective inhibitor of the p38 MAPK isoforms.[3] It functions as an ATP-competitive inhibitor by binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[5][6] The inhibitory activity of this compound has been quantified against a panel of protein kinases to determine its selectivity.
Quantitative Kinase Inhibition Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against its primary targets and a selection of other kinases. Lower IC50 values are indicative of higher potency.
| Target Kinase | IC50 (nM) | Kinase Family | Notes |
| p38α (SAPK2a) | 50 | MAPK | Primary Target |
| p38β2 (SAPK2b) | 500 | MAPK | Primary Target |
| RIPK2 | 46 | TKL | Off-Target |
| LCK | >10,000 | TK | Displays high selectivity over LCK. |
| GSK-3β | >10,000 | CMGC | Displays high selectivity over GSK-3β. |
| PKBα (Akt1) | 3,000-5,000 | AGC | Off-target at higher concentrations. |
| c-Raf | >20,000 | TKL | Off-target at very high concentrations. |
| CK1 | - | CMGC | Identified as an off-target. |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[1]
Signaling Pathway Analysis
This compound primarily targets the p38 MAPK signaling pathway, a critical cascade involved in cellular responses to stress, inflammation, and other extracellular stimuli.[7][8] This pathway is a three-tiered kinase cascade involving MAP3Ks, MAP2Ks (MKK3 and MKK6), and finally p38 MAPK.[8] Once activated by dual phosphorylation on threonine and tyrosine residues, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, leading to a cellular response.[5][9] By inhibiting p38 MAPK, this compound blocks these downstream signaling events.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. reactionbiology.com [reactionbiology.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. cy7-5-azide.com [cy7-5-azide.com]
Preliminary Cytotoxicity Assessment of "Protein Kinase Inhibitor 9"
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific data for a compound generically named "Protein kinase inhibitor 9," this document provides a representative technical guide based on the broader class of serine/threonine and tyrosine kinase inhibitors. The experimental data and pathways described herein are illustrative and may not be directly applicable to the specific, uncharacterized "this compound."
Introduction
Protein kinases play a pivotal role in cellular signaling pathways that regulate a multitude of processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Small molecule inhibitors targeting these kinases have emerged as a significant class of therapeutic agents. "this compound" is described as an inhibitor of both serine/threonine and tyrosine kinase activity, suggesting its potential as a therapeutic candidate for oncology and inflammatory disorders. This guide outlines a preliminary cytotoxicity assessment of such an inhibitor, providing methodologies and representative data for its characterization.
Quantitative Cytotoxicity Data
The cytotoxic potential of a protein kinase inhibitor is a critical parameter in its preclinical evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize representative IC50 values for well-characterized tyrosine and serine/threonine kinase inhibitors against various human cancer cell lines.
Table 1: Representative IC50 Values of Tyrosine Kinase Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Dasatinib | HCT 116 | Colon Carcinoma | 0.14 |
| MCF7 | Breast Carcinoma | 0.67 | |
| H460 | Non-small Cell Lung Carcinoma | 9.0 | |
| Sorafenib | HCT 116 | Colon Carcinoma | 18.6 |
| MCF7 | Breast Carcinoma | 16.0 | |
| H460 | Non-small Cell Lung Carcinoma | 18.0 |
Table 2: Representative IC50 Values of a Serine/Threonine Kinase Inhibitor
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Enzastaurin | Multiple Myeloma Cell Lines | Multiple Myeloma | 0.6 - 1.6 |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 0.35 - 4 | |
| A549 | Non-small Cell Lung Carcinoma | ≤10 | |
| RERF-LC-KJ | Non-small Cell Lung Carcinoma | ≤10 | |
| LC2/ad | Non-small Cell Lung Carcinoma | ≤10 |
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the assessment of cytotoxicity. This section provides detailed protocols for three standard assays used to evaluate the effect of a kinase inhibitor on cell viability and apoptosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the protein kinase inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Materials:
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Flow cytometer
-
Annexin V-FITC and PI staining kit
-
Binding buffer
-
FACS tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the kinase inhibitor as described previously.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells) and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional binding buffer and analyze the cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflow
Protein kinase inhibitors exert their effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of the inhibitor. Furthermore, a clear experimental workflow ensures a systematic approach to the cytotoxicity assessment.
Key Signaling Pathways
Serine/threonine and tyrosine kinase inhibitors often target key nodes in oncogenic signaling cascades. Two of the most prominent pathways are the MAPK/ERK and PI3K/Akt pathways.
Experimental Workflow
A systematic workflow is essential for a comprehensive preliminary cytotoxicity assessment.
Conclusion
This technical guide provides a framework for the preliminary cytotoxicity assessment of a novel protein kinase inhibitor, exemplified by the generic "this compound." By employing a systematic approach that includes quantitative cytotoxicity assays, detailed experimental protocols, and an understanding of the underlying signaling pathways, researchers can effectively characterize the anti-proliferative and pro-apoptotic potential of new therapeutic candidates. The representative data and methodologies presented herein serve as a valuable resource for drug development professionals in the early stages of preclinical research. Further investigation into the specific molecular targets and in vivo efficacy will be necessary to fully elucidate the therapeutic potential of any new protein kinase inhibitor.
Methodological & Application
Application Notes: Evaluating the Efficacy of Protein Kinase Inhibitor 9 via Immunoprecipitation Kinase Assay
References
- 1. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 2. ahajournals.org [ahajournals.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LRRK1 Immunoprecipitation kinase assay [protocols.io]
- 10. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Topic: High-Throughput Screening Protocol for the Identification and Characterization of "Protein Kinase Inhibitor 9"
An Application Note on High-Throughput Screening for Novel Kinase Inhibitors
Audience: This document is intended for researchers, scientists, and drug development professionals involved in kinase inhibitor discovery.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and metabolism, by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets. "Protein Kinase Inhibitor 9" (PKI-9) is a novel investigational compound identified as a potential inhibitor of both serine/threonine and tyrosine kinases. To effectively characterize its activity and identify other novel inhibitors, a robust high-throughput screening (HTS) protocol is essential.
This application note provides a detailed methodology for a biochemical HTS campaign designed to identify and characterize inhibitors of a key serine/threonine kinase, BRAF, which is a component of the RAS/RAF/MEK/ERK signaling pathway. The protocol utilizes a luminescence-based ATP depletion assay, a widely adopted format for HTS due to its sensitivity and simplicity. The described workflow covers primary screening, hit confirmation, and potency determination (IC50).
Signaling Pathway Context: The RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Mutations in pathway components, such as BRAF, can lead to constitutive activation and uncontrolled cell proliferation, a common feature in many cancers. PKI-9 is hypothesized to inhibit this pathway by targeting kinases such as BRAF.
Application Notes: Characterization of Protein Kinase Inhibitor X in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Protein Kinase Inhibitor X is a potent, small-molecule inhibitor designed to target a specific kinase within a key signaling cascade. As most kinase inhibitors are designed to compete with ATP, assessing their efficacy and specificity is paramount.
Primary cells, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines, providing valuable insights into a compound's potential in vivo effects. However, they can also exhibit significant biological variability. These notes provide a comprehensive framework for the initial characterization of Protein Kinase Inhibitor X in primary cell cultures, focusing on determining its biological activity, confirming its mechanism of action, and assessing its effects on cell viability.
Mechanism of Action
Protein Kinase Inhibitor X is hypothesized to be an ATP-competitive inhibitor of a critical serine/threonine or tyrosine kinase. By binding to the ATP pocket of the kinase's catalytic domain, it prevents the phosphorylation of downstream substrates, thereby disrupting the signal transduction pathway. The primary goal of the following protocols is to validate this proposed mechanism and quantify its downstream cellular effects.
Experimental Design Considerations
-
Dose-Response Analysis: It is essential to perform experiments across a wide range of inhibitor concentrations to determine the IC50 (half-maximal inhibitory concentration) and to distinguish on-target from potential off-target effects, which typically occur at higher concentrations.
-
Time-Course Experiments: The timing of cellular responses to kinase inhibition can vary. It is recommended to perform time-course experiments to identify the optimal duration for observing changes in protein phosphorylation and effects on cell viability.
-
Primary Cell Variability: Primary cells from different donors can have significant biological differences. Where possible, using cells pooled from multiple donors can help average out individual variations.
-
Off-Target Effects: Unintended interactions are a major concern with kinase inhibitors. A thorough investigation may involve using a structurally unrelated inhibitor for the same target, performing rescue experiments with a drug-resistant mutant of the target kinase, or utilizing kinome-wide selectivity screening to identify unintended targets.
Key Experimental Protocols
Protocol 1: Primary Cell Culture and Treatment
This protocol describes the general procedure for seeding and treating primary cells with Protein Kinase Inhibitor X.
Materials:
-
Primary cells of interest (e.g., primary human umbilical vein endothelial cells - HUVECs)
-
Complete cell culture medium, specific to the cell type
-
Protein Kinase Inhibitor X (stock solution, e.g., 10 mM in DMSO)
-
Vehicle control (e.g., sterile DMSO)
-
Sterile multi-well plates (6-well for Western Blot, 96-well for viability assays)
-
Phosphate-Buffered Saline (PBS), sterile and ice-cold
Procedure:
-
Cell Seeding: Seed primary cells in multi-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Working Solutions: Prepare serial dilutions of Protein Kinase Inhibitor X in a complete culture medium from the stock solution. Prepare a vehicle control with the same final concentration of DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Carefully aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of Protein Kinase Inhibitor X or vehicle control.
-
Incubation: Incubate the cells for the predetermined time (e.g., 1, 6, 12, or 24 hours) based on time-course experiments.
-
Harvesting: Proceed to specific downstream assays such as cell viability analysis or cell lysis for Western blotting.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay quantifies cell metabolic activity as an indicator of cell viability after treatment with the inhibitor.
Materials:
-
Cells cultured in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Add MTT Reagent: Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol is designed to assess the phosphorylation status of the target kinase and its downstream substrates to confirm the mechanism of action of Protein Kinase Inhibitor X.
Materials:
-
Cells cultured in a 6-well plate (from Protocol 1)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-proteins).
-
Primary antibodies (specific for the phospho-target and total target protein)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.
-
Harvest Lysate: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. Normalize all samples to the same concentration.
-
Sample Preparation: Mix the normalized lysate with SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane into a polyacrylamide gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
**Stripping and Re
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Protein kinase inhibitor 9" (PKI-9) Precipitation in Aqueous Buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with "Protein kinase inhibitor 9" (PKI-9) in aqueous buffers. The following information is designed to help you troubleshoot and resolve these common solubility challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (PKI-9) precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A1: This is a frequent issue encountered with many small-molecule kinase inhibitors.[1][2][3] These compounds are often designed to be hydrophobic (lipophilic) to effectively bind to the ATP-binding pocket of their target kinases.[1] Consequently, they exhibit low solubility in aqueous solutions.[4][5][6][7] When a highly concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) is introduced into an aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate, a phenomenon often referred to as "crashing out".[1][2]
Q2: What is the recommended solvent for preparing my initial stock solution of PKI-9?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of kinase inhibitors.[2][4] It is crucial to use a high-purity, anhydrous grade of DMSO, as moisture can negatively impact the stability and solubility of your compound.[1][2] For some inhibitors, other organic solvents like ethanol (B145695), N-Methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMA) may also be suitable.[1][4] However, always verify the compatibility of any solvent with your specific experimental setup.[1]
Q3: How can I prevent the initial precipitation of PKI-9 upon dilution?
A3: A highly effective method to prevent precipitation is to perform a serial dilution. Instead of directly adding your concentrated DMSO stock to the aqueous buffer, first create intermediate dilutions of your stock in 100% DMSO.[2][3] Then, add the final, less concentrated DMSO solution to your buffer. This gradual decrease in concentration helps to keep the inhibitor in solution.[3] It is also recommended to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to avoid off-target effects.[1][2]
Q4: Can the pH of my aqueous buffer affect the solubility of PKI-9?
A4: Yes, the solubility of many kinase inhibitors is highly dependent on the pH of the solution, particularly for compounds that are weakly basic.[1][8] For such inhibitors, lowering the pH of the aqueous buffer can increase their solubility by promoting protonation of ionizable groups, which enhances their interaction with water.[1] It is advisable to test a range of pH values if your experimental system allows for it.[1]
Q5: Are there any additives I can use to improve the solubility of PKI-9 in my aqueous buffer?
A5: Several types of solubility enhancers can be employed:
-
Surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can help maintain the compound in solution.[1]
-
Co-solvents: Water-miscible organic solvents like ethanol or polyethylene (B3416737) glycol (PEG) can be included in the buffer at low percentages to increase the solubility of hydrophobic compounds.[4]
-
Cyclodextrins: These molecules can encapsulate the hydrophobic inhibitor, forming an inclusion complex that is more soluble in aqueous solutions.[5][9][10] Sulfobutylated β-cyclodextrin has been shown to significantly enhance the solubility of some kinase inhibitors.[9]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Possible Cause: The kinetic solubility of PKI-9 in the aqueous buffer has been exceeded.[4]
Suggested Solutions:
-
Lower the Final Concentration: The most direct approach is to work with a lower final concentration of the inhibitor in your assay.[4]
-
Perform Serial Dilutions in DMSO: Before the final dilution into the aqueous buffer, create a series of intermediate dilutions of your stock solution in 100% DMSO.[2]
-
Modify the Dilution Method: Instead of adding the inhibitor stock directly to the full volume of buffer, try adding a small amount of the buffer to the inhibitor stock first, mixing well, and then adding the rest of the buffer.
-
Use Solubility Enhancers: Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or a co-solvent (e.g., 1-5% ethanol or PEG) to your aqueous buffer.[4]
Issue 2: Solution Becomes Cloudy Over Time During the Experiment
Possible Cause: The compound is slowly precipitating out of solution. This could be due to temperature fluctuations or interactions with other components in the assay medium.[4]
Suggested Solutions:
-
Maintain Constant Temperature: Ensure a stable temperature throughout your experiment.[4]
-
Check for Interactions: Investigate potential interactions between PKI-9 and other components in your assay, such as proteins or salts, which might reduce its solubility over time.
-
Incorporate a Solubility Enhancer: The presence of a surfactant or co-solvent can help maintain the inhibitor in solution for the duration of the experiment.[4]
Issue 3: Inconsistent or Non-Reproducible Experimental Results
Possible Cause: The effective concentration of the inhibitor is variable due to undetected precipitation.[3]
Suggested Solutions:
-
Visual Inspection: Before and after your experiment, carefully inspect your assay plates or tubes for any signs of precipitation.[4]
-
Perform a Solubility Test: Conduct a formal solubility test in your specific experimental buffer to determine the maximum soluble concentration of PKI-9.
-
Quantify Soluble Inhibitor: For critical applications, you can centrifuge your prepared solution and measure the concentration of the soluble inhibitor in the supernatant using methods like HPLC or UV-Vis spectrophotometry.[1]
Experimental Protocols
Protocol 1: Preparation of PKI-9 Stock Solution
-
Calculation: Determine the mass of PKI-9 powder required to achieve your desired stock concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the solid inhibitor and place it in a sterile vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.[1]
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming to 37°C may be applied if the compound's stability at this temperature is confirmed.[1]
-
Storage: Once fully dissolved, create single-use aliquots to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light and moisture.[1][4]
Protocol 2: Kinetic Solubility Assay (Nephelometric Method)
This protocol provides a high-throughput method to estimate the kinetic solubility of PKI-9.[4]
-
Prepare Stock Solution: Prepare a 10 mM stock solution of PKI-9 in 100% DMSO.[8]
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.[8]
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer (e.g., 98 µL per well). Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding well of the buffer plate.[8]
-
Incubation and Mixing: Mix the contents thoroughly on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours.[4][8]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[4] The highest concentration that remains clear is the approximate kinetic solubility.[8]
Data Presentation
Table 1: Solubility of a Hypothetical Kinase Inhibitor in Various Solvents
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | ~25 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.01 mg/mL |
Table 2: Effect of pH on the Aqueous Solubility of a Hypothetical Weakly Basic Kinase Inhibitor
| Aqueous Buffer | pH | Solubility |
| Citrate Buffer | 5.0 | 50 µg/mL |
| Phosphate Buffer | 6.0 | 15 µg/mL |
| PBS | 7.4 | 2 µg/mL |
Visualizations
Workflow for Troubleshooting PKI-9 Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cyclodextrinnews.com [cyclodextrinnews.com]
- 10. A detailed computational study on binding of kinase inhibitors into β-cyclodextrin: inclusion complex formation - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
Minimizing "Protein kinase inhibitor 9" toxicity in long-term experiments
Welcome to the technical support center for Protein Kinase Inhibitor 9 (PKI-9). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing toxicity during long-term experiments with PKI-9. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of toxicity observed with this compound (PKI-9) in long-term cell culture?
A1: Toxicity in long-term cell culture experiments using PKI-9 can stem from several factors. A primary cause is off-target activity, where PKI-9 inhibits kinases other than its intended target due to the conserved nature of ATP-binding pockets across the kinome.[1][2] This can lead to the disruption of essential cellular pathways. On-target toxicity can also occur, where prolonged inhibition of the intended target kinase itself leads to detrimental cellular effects.[2][3] Other potential causes include issues with the compound's stability in culture media, leading to the formation of toxic byproducts, or solvent toxicity if high concentrations of solvents like DMSO are used.[4]
Q2: How can I determine if the observed toxicity is an on-target or off-target effect of PKI-9?
A2: Differentiating between on-target and off-target toxicity is crucial for interpreting your results. Several experimental approaches can be employed:
-
Rescue Experiments: Overexpressing a drug-resistant mutant of the intended target kinase can help determine if the toxicity is on-target.[1] If the cellular phenotype is rescued, it suggests the toxicity is mediated through the intended target.
-
Kinome Profiling: A kinome-wide selectivity screen can identify other kinases that PKI-9 inhibits.[5] If a potent off-target is identified, its known cellular functions may explain the observed toxicity.
-
Alternative Inhibitors: Using a structurally different inhibitor with the same intended target can be informative. If the toxicity persists, it is more likely to be an on-target effect.[5]
-
Genetic Knockdown: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target or suspected off-targets can help mimic the inhibitor's effects and elucidate the source of toxicity.[1]
Q3: What are the typical signs of PKI-9 instability in cell culture media, and how can I assess it?
A3: Signs of PKI-9 instability include a decrease in its biological activity over time and the appearance of precipitate in the culture media.[4] To formally assess stability, you can incubate PKI-9 in your experimental media at 37°C for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the media and analyze the concentration of the intact compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section provides structured guidance for troubleshooting common problems encountered during long-term experiments with PKI-9.
Issue 1: High Levels of Cytotoxicity Observed at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Toxicity | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[5] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase.[5] | 1. Identification of off-target kinases that may be responsible for the toxicity. 2. If cytotoxicity is not observed with other inhibitors, it suggests the toxicity of PKI-9 is due to its unique off-target profile. |
| On-Target Toxicity | 1. Perform a dose-response experiment to determine the lowest effective concentration.[5][6] 2. Consider intermittent dosing schedules (e.g., 24h on, 24h off) in your experimental design. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized toxicity by allowing cells to recover between treatments. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). 2. Include a vehicle-only control in all experiments.[4] | 1. Elimination of solvent-induced cell death. 2. Confirmation that the observed toxicity is due to PKI-9 and not the solvent. |
| Compound Instability | 1. Assess the stability of PKI-9 in your cell culture media over the course of the experiment using HPLC or LC-MS.[4] | 1. Determination of the compound's half-life in your experimental conditions, allowing for appropriate media change schedules. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[5] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to PKI-9. 2. More consistent and interpretable results by preventing cellular adaptation. |
| Poor Cell Permeability | 1. Perform a cellular uptake assay to determine if PKI-9 is effectively entering the cells. | 1. Confirmation of intracellular compound accumulation. |
| Incorrect Concentration | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and endpoint.[7] | 1. Identification of the appropriate concentration range for achieving the desired biological effect without excessive toxicity. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity Assessment
Objective: To determine the concentration of PKI-9 that causes 50% inhibition of cell viability (IC50) in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2x serial dilution of PKI-9 in culture media. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the dilutions.
-
Treatment: After allowing the cells to adhere overnight, replace the media with the media containing the different concentrations of PKI-9 or the vehicle control.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT, MTS, or a luminescence-based assay that measures ATP levels.
-
Data Analysis: Plot the percentage of cell viability against the log of the PKI-9 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting for Off-Target Effect Validation
Objective: To assess the effect of PKI-9 on the phosphorylation status of known downstream effectors of the intended target and key off-targets.
Methodology:
-
Cell Treatment: Treat cells with PKI-9 at a concentration close to the IC50 for the desired duration. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
Data Presentation
Table 1: Comparative Cytotoxicity of PKI-9 in Different Cell Lines
| Cell Line | Target Kinase Expression | PKI-9 IC50 (72h) |
| Cell Line A | High | 0.5 µM |
| Cell Line B | Low | 5.0 µM |
| Cell Line C (Control) | None | > 50 µM |
This table illustrates how the cytotoxicity of PKI-9 can vary depending on the expression level of the target kinase, a hallmark of on-target toxicity.
Table 2: Kinome Selectivity Profile of PKI-9 (1 µM)
| Kinase | % Inhibition |
| Target Kinase | 95% |
| Off-Target Kinase 1 | 85% |
| Off-Target Kinase 2 | 60% |
| Off-Target Kinase 3 | 15% |
This table summarizes the results of a kinome-wide screen, highlighting potential off-targets that may contribute to the observed toxicity.
Visualizations
Caption: On-target vs. off-target effects of PKI-9.
Caption: Troubleshooting workflow for PKI-9 toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine kinase inhibitors: their on-target toxicities as potential indicators of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Kinome Profiling of "Protein Kinase Inhibitor 9" for Selectivity Analysis: A Comparative Guide
In the landscape of kinase inhibitor discovery, achieving selectivity is a paramount objective to ensure therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of "Protein kinase inhibitor 9," identified as the selective PI3K-δ/γ inhibitor FMF-02-109-1, against other established PI3K inhibitors.[1] The following sections detail its selectivity profile based on available data, compare it with relevant alternatives, and provide the experimental context for such analyses.
Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The table below summarizes the inhibitory activity of FMF-02-109-1 and compares it with Duvelisib, a dual PI3K-δ/γ inhibitor, and Idelalisib, a PI3K-δ selective inhibitor.[2] The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | FMF-02-109-1 (IC50 nM) | Duvelisib (IC50 nM) | Idelalisib (IC50 nM) |
| PI3K-δ | 25 | 2.5 | 2.5 |
| PI3K-γ | 130 | 27 | 460 |
| PI3K-α | >10,000 | 290 | 8600 |
| PI3K-β | >10,000 | 1200 | 5600 |
| Aurora A | >10,000 | Not Available | Not Available |
| Aurora B | >10,000 | Not Available | Not Available |
Note: Data for FMF-02-109-1 and comparative data for Duvelisib and Idelalisib are derived from the ADAPTA assay format as presented in the source publication.[2] A comprehensive, publicly available kinome-wide dataset for FMF-02-109-1 was not found; however, the compound is reported to have an excellent selectivity profile with a selectivity score (S10) of 0.010.[2]
Signaling Pathway Context: PI3K-δ and PI3K-γ in Immune Cells
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, and survival. The delta (δ) and gamma (γ) isoforms of PI3K are predominantly expressed in hematopoietic cells and play critical roles in the immune system.[3][4][5][6][7]
PI3K-δ is a key component of the B-cell receptor (BCR) signaling pathway and is essential for B-cell activation, proliferation, and survival.[3][4][7] In contrast, PI3K-γ is primarily activated by G-protein coupled receptors (GPCRs) and is crucial for the function of T-cells, macrophages, and neutrophils.[5][7] The dual inhibition of both PI3K-δ and PI3K-γ is a therapeutic strategy for certain hematological malignancies.[1]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through various experimental assays. Below are detailed methodologies for two widely used techniques in kinome profiling.
KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand that binds to the active site of the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified.
Methodology:
-
Kinase Preparation: A diverse panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can be determined from dose-response curves.
References
- 1. Discovery of a Series of 5,11-Dihydro-6 H-benzo[ e]pyrimido[5,4- b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of "Protein kinase inhibitor 9" and [Analog Compound]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent cyclin-dependent kinase (CDK) inhibitors: SNS-032 (formerly BMS-387032), which for the purpose of this guide will be referred to as "Protein kinase inhibitor 9," and its analog, Alvocidib (also known as Flavopiridol). Both compounds have been investigated for their therapeutic potential in oncology, primarily through their ability to inhibit transcriptional kinases, leading to cancer cell death. This comparison focuses on their biochemical activity, cellular effects, and the underlying experimental methodologies.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcription. In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins with short half-lives, such as Mcl-1 and XIAP. Inhibition of CDK9 leads to a rapid decrease in the levels of these survival proteins, triggering apoptosis in cancer cells.
SNS-032 ("this compound") is a potent and selective inhibitor of CDK2, CDK7, and CDK9. It has demonstrated significant antitumor activity in preclinical models and has been evaluated in clinical trials for various malignancies, including chronic lymphocytic leukemia (CLL) and multiple myeloma (MM).
Alvocidib (Flavopiridol) is a synthetic flavonoid and was the first CDK inhibitor to enter clinical trials. It exhibits a broader selectivity profile, inhibiting multiple CDKs including CDK1, CDK2, CDK4, CDK6, and CDK9. This broad activity contributes to its potent anti-proliferative effects but may also be associated with a narrower therapeutic window.
Biochemical Activity: A Head-to-Head Comparison
The primary distinction between SNS-032 and Alvocidib lies in their kinase selectivity profiles. SNS-032 is particularly potent against CDK9, while Alvocidib has a more pan-CDK inhibitory activity. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below.
| Target Kinase | SNS-032 (IC50, nM) | Alvocidib (IC50, nM) |
| CDK9/Cyclin T1 | 4 | 6 - 20 |
| CDK2/Cyclin A | 38 | 40 - 100 |
| CDK2/Cyclin E | 48 | 170 |
| CDK7/Cyclin H | 62 | ~300 - 875 |
| CDK1/Cyclin B | 480 | 30 - 41 |
| CDK4/Cyclin D | 925 | 20 - 65 |
| CDK6/Cyclin D | >1,000 | 60 |
Cellular Activity and Efficacy
Both SNS-032 and Alvocidib induce apoptosis and cell cycle arrest in a variety of cancer cell lines. Their efficacy is largely attributed to the inhibition of transcription and the subsequent depletion of short-lived survival proteins.
| Cell Line | Cancer Type | SNS-032 (IC50, nM) | Alvocidib (IC50, nM) |
| RPMI-8226 | Multiple Myeloma | ~300 (IC90) | Not explicitly stated |
| HCT116 | Colon Carcinoma | Not explicitly stated | 13 |
| A2780 | Ovarian Carcinoma | Not explicitly stated | 15 |
| PC3 | Prostate Cancer | Not explicitly stated | 10 |
| Mia PaCa-2 | Pancreatic Cancer | Not explicitly stated | 36 |
| LNCaP | Prostate Cancer | Not explicitly stated | 16 |
| K562 | Chronic Myeloid Leukemia | Not explicitly stated | 130 |
| Hut78 | Cutaneous T-cell Lymphoma | Not explicitly stated | 94 |
Note: Direct comparative IC50 values for both compounds in the same cell lines under identical conditions are not always available in the public domain. The data presented is a compilation from various sources.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for both SNS-032 and Alvocidib is the inhibition of CDK9, which disrupts the transcriptional machinery. This leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position, preventing the release of paused RNAPII and halting transcriptional elongation. The consequence is a rapid downregulation of anti-apoptotic proteins like Mcl-1 and XIAP, ultimately leading to apoptosis in transcriptionally-addicted cancer cells.
Caption: Simplified signaling pathway of CDK9 inhibition by SNS-032 and Alvocidib.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin (APC) conjugate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Brief Protocol:
-
Compound Preparation: Serially dilute the test compounds (SNS-032 or Alvocidib) in an appropriate buffer.
-
Kinase Reaction: In a microplate, combine the purified kinase (e.g., CDK9/Cyclin T1), a biotinylated substrate peptide, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and add the europium-labeled antibody and streptavidin-APC.
-
Measurement: Read the plate on a TR-FRET-compatible reader. The IC50 value is determined by plotting the FRET signal against the compound concentration.
Independent Validation of "Protein kinase inhibitor 9": A Case of Ambiguous Identity and Limited Data
Researchers, scientists, and drug development professionals seeking independent validation data for the compound marketed as "Protein kinase inhibitor 9" will find a notable absence of peer-reviewed studies and quantitative, comparative data. Despite being listed by several chemical suppliers, a thorough investigation of scientific literature and patent databases reveals that the activity and specificity of this compound are not well-documented in independent research, making a comprehensive comparison guide based on experimental evidence currently unfeasible.
"this compound" is also marketed under the names "Compound example 175" and is associated with the CAS number 262433-52-3. It is broadly categorized as an inhibitor of serine/threonine and tyrosine kinase activity, with some vendor information suggesting Protein Kinase C (PKC) as a potential target. However, this claim is not substantiated by independent, publicly available research.
The Challenge of "Compound Example 175"
A significant challenge in sourcing validation data is the ambiguous use of the identifier "Compound example 175" or "example 175" within the patent literature. Several patents from different pharmaceutical companies describe imidazopyrazine-based kinase inhibitors and refer to an "example 175". However, the chemical structures and associated analytical data described in these patents for "example 175" are inconsistent and do not appear to correspond to a single, unique molecule matching the information provided by chemical vendors for "this compound". This suggests that "example 175" is a placeholder number used in different patent applications for distinct chemical entities.
Lack of Quantitative and Comparative Data
A comprehensive search for the CAS number 262433-52-3 in scientific databases did not yield any peer-reviewed articles presenting independent validation of its kinase inhibitory activity. As a result, crucial quantitative data required for a comparative guide is unavailable. This includes:
-
IC50/EC50 Values: There is no published data from independent researchers detailing the half-maximal inhibitory or effective concentrations of "this compound" against a panel of specific kinases.
-
Kinase Selectivity Profiles: Without screening data, the specificity of this inhibitor remains unknown. It is unclear which kinases it potently inhibits and which it does not, which is a critical factor in its potential utility as a research tool or therapeutic agent.
-
Comparative Studies: No studies have been found that directly compare the performance of "this compound" with other known inhibitors of specific kinases.
-
Cell-Based Assay Data: There is a lack of independently generated data demonstrating the effects of this compound on cellular signaling pathways or cancer cell proliferation.
Absence of Detailed Experimental Protocols
The core requirement of providing detailed experimental methodologies for key experiments cannot be met due to the absence of published studies. Essential protocols that are currently unavailable include:
-
Kinase Inhibition Assays: Standard methods for determining IC50 values, such as radioactive filter-binding assays or fluorescence-based assays, have not been published for this specific compound by independent labs.
-
Cellular Assays: Protocols for experiments like Western blotting to assess the phosphorylation of downstream targets or cell viability assays to determine anti-proliferative effects in specific cell lines are not available in the context of this inhibitor.
Signaling Pathways and Workflows
Without confirmed kinase targets, it is not possible to accurately depict the signaling pathways that "this compound" might modulate. Any representation would be purely speculative and not based on experimental evidence. Similarly, diagrams of experimental workflows for its validation cannot be created as no such validated experiments have been published.
Conclusion for Researchers
The identity and biological activity of the compound marketed as "this compound" are poorly defined in the public scientific domain. The use of "Compound example 175" as an identifier is unreliable due to its inconsistent use in patent literature. Researchers and drug development professionals should exercise caution when considering the use of this compound in their studies, as its potency, selectivity, and mechanism of action have not been independently validated or documented in peer-reviewed literature. Until such data becomes available, its utility as a specific and reliable research tool remains unconfirmed.
Comparative Analysis of CDK9 Inhibitors on Downstream Pathway Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent Cyclin-Dependent Kinase 9 (CDK9) inhibitors, SNS-032 and Flavopiridol (B1662207), with a focus on their effects on downstream signaling pathway phosphorylation. This document is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by providing objective performance comparisons supported by experimental data.
Introduction to CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. It functions as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 (Ser2), as well as negative elongation factors, leading to the release of paused Pol II and productive transcription elongation.[1][2] Due to its critical role in the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as c-Myc and Mcl-1, CDK9 has emerged as a significant target in cancer therapy.[3][4]
In this guide, we compare two well-characterized CDK9 inhibitors:
-
SNS-032 (BMS-387032): A potent and selective inhibitor of CDK9, CDK7, and CDK2.[5][6]
-
Flavopiridol (Alvocidib): A pan-CDK inhibitor that also targets other kinases and has been investigated in numerous clinical trials.[7]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of SNS-032 and Flavopiridol against a panel of cyclin-dependent kinases. This data provides a quantitative comparison of their potency and selectivity.
| Kinase Target | SNS-032 IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK9/Cyclin T1 | 4 [8] | 6 [8] |
| CDK2/Cyclin A | 38[8] | 100[8] |
| CDK7/Cyclin H | 62[8] | ~300[8] |
| CDK1/Cyclin B | 480[8] | 41[8] |
| CDK4/Cyclin D | 925[8] | 65[8] |
Table 1: Comparison of the in vitro kinase inhibitory activity of SNS-032 and Flavopiridol. Data is compiled from publicly available sources.
Effects on Downstream Pathway Phosphorylation
Both SNS-032 and Flavopiridol exert their primary effects by inhibiting the kinase activity of CDK9, leading to a reduction in the phosphorylation of its downstream targets.
RNA Polymerase II CTD Phosphorylation:
The most direct downstream target of CDK9 is the C-terminal domain of RNA Polymerase II. Inhibition of CDK9 leads to a marked decrease in the phosphorylation of RNA Pol II at the Serine 2 residue (p-Ser2), which is a hallmark of active transcription elongation.[1][3] Studies have shown that both SNS-032 and Flavopiridol effectively reduce p-Ser2 levels in various cell lines.[3][9] Comparatively, SNS-032 has been reported to be more potent in inhibiting RNA synthesis than Flavopiridol.[9]
NF-κB Signaling Pathway:
The NF-κB signaling pathway is another important downstream effector of CDK9. Flavopiridol has been shown to inhibit the activation of NF-κB induced by various stimuli by preventing the phosphorylation of the p65 subunit.[10] This leads to the suppression of NF-κB-regulated gene expression, which contributes to the anti-inflammatory and anti-cancer properties of the compound.[11]
c-Myc Expression:
c-Myc is a critical oncoprotein whose transcription is dependent on CDK9 activity. Inhibition of CDK9 by Flavopiridol has been shown to be particularly effective in cancer cells with c-Myc overexpression, leading to the induction of apoptosis.[12] While CDK9 inhibition is expected to decrease c-Myc expression, a compensatory upregulation of MYC has been observed with sustained CDK9 inhibition, a phenomenon that may be dependent on the specific inhibitor and cellular context.[13]
Experimental Protocols
Below are detailed protocols for key experiments used to assess the effects of kinase inhibitors on downstream pathway phosphorylation.
1. Western Blot Analysis of Phosphorylated RNA Polymerase II (Ser2)
This protocol describes the detection of phosphorylated RNA Polymerase II at Serine 2 in cell lysates following treatment with a CDK9 inhibitor.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of SNS-032 or Flavopiridol for the desired time course. Include a vehicle-treated control.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-RNA Pol II CTD (Ser2) overnight at 4°C with gentle agitation.[14][15][16][17][18]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total RNA Polymerase II or a loading control like β-actin.
-
2. Western Blot Analysis of Phosphorylated NF-κB p65 (Ser536)
This protocol is for the detection of the activated form of the NF-κB p65 subunit.
-
Cell Culture, Treatment, and Stimulation:
-
Plate and grow cells as described above.
-
Pre-treat cells with the CDK9 inhibitors or vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNFα (20 ng/mL), for 15-30 minutes to induce p65 phosphorylation.[19]
-
-
Cell Lysis, SDS-PAGE, and Western Blotting:
-
Follow the cell lysis and Western blotting procedures as described in the previous protocol.
-
For the primary antibody incubation, use an antibody specific for phospho-NF-κB p65 (Ser536).
-
-
Data Analysis:
-
Quantify the phospho-p65 signal and normalize it to total p65 or a loading control.
-
Mandatory Visualizations
Caption: CDK9 signaling pathway and points of inhibition.
Caption: Experimental workflow for Western blot analysis.
References
- 1. pnas.org [pnas.org]
- 2. Complex effects of flavopiridol on the expression of primary response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavopiridol Mitigates the Progression of Monocrotaline-Induced Pulmonary Hypertension in Rats by Targeting Cyclin-Dependent Kinase 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavopiridol inhibits NF-kappaB activation induced by various carcinogens and inflammatory agents through inhibition of IkappaBalpha kinase and p65 phosphorylation: abrogation of cyclin D1, cyclooxygenase-2, and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic Potential of the Cyclin-Dependent Kinase Inhibitor Flavopiridol on c-Myc Overexpressing Esophageal Cancer [scholarworks.indianapolis.iu.edu]
- 12. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 13. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 14. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (3E10) (14-9802-82) [thermofisher.com]
- 15. Phospho-RNA pol II CTD (Ser2) Recombinant Monoclonal Antibody (JM11-51) (MA5-32637) [thermofisher.com]
- 16. Phospho-Rpb1 CTD (Ser2) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-RNA pol II CTD (Ser2, Ser5) Polyclonal Antibody (PA5-105541) [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. file.yizimg.com [file.yizimg.com]
Safety Operating Guide
Essential Safety and Handling Guide for Protein Kinase Inhibitor 9 (SGI-1776)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Protein Kinase Inhibitor 9, identified as SGI-1776 (CAS Registry No.: 1025065-69-3). Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring the integrity of your research. This material should be considered hazardous, and proper personal protective equipment (PPE) is mandatory.
I. Compound Identification and Properties
| Identifier | Value |
| Common Name | This compound, Pim-Kinase Inhibitor IX |
| Synonym | SGI-1776 |
| CAS Registry No. | 1025065-69-3[1][2] |
| Molecular Formula | C₂₀H₂₂F₃N₅O[1] |
| Molecular Weight | 405.4 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Storage | Store at -20°C[1] |
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound (SGI-1776). This compound is an irritant to the skin and mucous membranes.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. |
| Skin and Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use a dust respirator or work in a fume hood. | Avoids inhalation of the powdered compound. |
III. Step-by-Step Handling and Operational Plan
A. Engineering Controls:
-
Work in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.
B. Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to contain any dust.
-
Solution Preparation:
-
General Hygiene:
C. First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If unconscious, place them in a stable side position for transportation. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention. |
Symptoms of poisoning may be delayed for several hours; therefore, medical observation for at least 48 hours after the incident is recommended.
IV. Disposal Plan
All waste materials contaminated with this compound (SGI-1776) must be treated as hazardous waste.
-
Waste Collection:
-
Collect unused material and contaminated disposables (e.g., pipette tips, gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound, SGI-1776"), and the CAS number (1025065-69-3).
-
-
Disposal:
-
Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not allow the product to enter drains or surface water.
-
V. Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound (SGI-1776) in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
